molecular formula C13H27NO8S B611210 t-Boc-N-amido-PEG3-sulfonic acid CAS No. 1817735-32-2

t-Boc-N-amido-PEG3-sulfonic acid

Cat. No.: B611210
CAS No.: 1817735-32-2
M. Wt: 357.42
InChI Key: OVHIYMDHNOIKJZ-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG3-sulfonic acid: is a polyethylene glycol (PEG) linker that contains a tert-butoxycarbonyl (t-Boc) protected amine group and a sulfonic acid group. The t-Boc protecting group can be removed under acidic conditions, allowing the amine to be further reacted. The sulfonic acid group can undergo various chemical reactions such as esterification, halogenation, and displacement reactions. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .

Scientific Research Applications

Chemistry:

    Bioconjugation: t-Boc-N-amido-PEG3-sulfonic acid is used as a linker in bioconjugation reactions to attach biomolecules to surfaces or other molecules.

    Drug Delivery: The PEG linker enhances the solubility and stability of drug molecules.

Biology:

    Protein Modification: Used to modify proteins to improve their solubility and stability.

    Cellular Imaging: Used in the synthesis of imaging agents for cellular and molecular imaging.

Medicine:

    Therapeutics: Used in the development of therapeutic agents, particularly in targeted drug delivery systems.

    Diagnostics: Used in the development of diagnostic agents for medical imaging.

Industry:

Mechanism of Action

Target of Action

t-Boc-N-amido-PEG3-sulfonic acid, also known as Boc-NH-PEG3-sulfonic acid, is a PEG linker . It contains a t-Boc protected amine group and a sulfonic acid . The primary targets of this compound are molecules that can react with the amine group and the sulfonic acid .

Mode of Action

The t-Boc protecting group can be removed under acidic conditions, freeing the amine to further react . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . This allows the compound to link other molecules together, making it useful in various biochemical applications .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the molecules it is linked to. As a linker, it can be used to connect a wide variety of molecules, potentially affecting many different pathways .

Pharmacokinetics

The hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the molecules it is linked to. By connecting different molecules, it can enable or enhance their interactions, potentially leading to various effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the removal of the t-Boc protecting group requires acidic conditions . Additionally, the compound’s water solubility suggests that it may be more effective in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG3-sulfonic acid typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using a t-Boc group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected amine is then reacted with a PEG chain to form the PEG linker.

    Introduction of the Sulfonic Acid Group: The sulfonic acid group is introduced through a sulfonation reaction, which can involve reagents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Esterification: The sulfonic acid group can react with alcohols to form esters.

    Halogenation: The sulfonic acid group can undergo halogenation reactions to form sulfonyl halides.

    Displacement Reactions: The sulfonic acid group can participate in displacement reactions with nucleophiles.

Common Reagents and Conditions:

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are commonly used.

    Halogenation: Halogenating agents such as thionyl chloride or phosphorus pentachloride are used.

    Displacement Reactions: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products:

Comparison with Similar Compounds

    t-Boc-N-amido-PEG2-CH2CO2H: Contains a t-Boc protected amine and a carboxyl group.

    t-Boc-N-amido-PEG6-acid: Contains a t-Boc protected amine and a carboxyl group with a longer PEG chain.

    t-Boc-N-amido-PEG3-amine: Contains a t-Boc protected amine and an amino group.

Uniqueness:

Properties

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO8S/c1-13(2,3)22-12(15)14-4-5-19-6-7-20-8-9-21-10-11-23(16,17)18/h4-11H2,1-3H3,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHIYMDHNOIKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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